molecular formula C8H5ClN2O2 B1424172 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190310-17-8

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1424172
CAS No.: 1190310-17-8
M. Wt: 196.59 g/mol
InChI Key: ZUJZXEJJEIBKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a high-value chemical scaffold designed for pharmaceutical research and development. This compound belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles recognized for their broad biological activity and significance in medicinal chemistry. The pyrrolo[2,3-c]pyridine core is a privileged structure in drug discovery, serving as a key intermediate in the synthesis of more complex molecules . Researchers value this particular derivative for its multifunctional reactivity; the carboxylic acid group allows for further derivatization via amide coupling or esterification, while the chloro substituent offers a handle for metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR). The pyrrolopyridine scaffold is found in compounds with diverse biological activities. Scientific literature reviews indicate that pyrrolopyridine derivatives, in general, have been investigated for potential application in treating diseases of the nervous and immune systems, and show antidiabetic, antimycobacterial, antiviral, and antitumor activities . Furthermore, specific 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives have been identified as potent potassium-competitive acid blockers (P-CABs), a promising class of therapeutics for gastroesophageal reflux disease (GERD) and other acid-related conditions . This makes the 7-position of the pyrrolo[2,3-c]pyridine ring a critical site for functionalization in exploratory research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-3-11-6-4(5)1-2-10-7(6)8(12)13/h1-3,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJZXEJJEIBKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101221260
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-17-8
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101221260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection and Heterocyclic Construction

The synthesis typically begins with a heteroaryl precursor, such as pyrrolo[2,3-c]pyridine derivatives , which can be functionalized at specific positions:

Functionalization at the Carboxylic Acid Position

The carboxylic acid at position 7 is introduced through oxidation of suitable precursors:

  • Oxidation of methyl or other alkyl substituents attached to the heterocycle using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.
  • Alternatively, direct carboxylation of the heteroaryl intermediate via carbon dioxide under high pressure or using transition metal catalysis.

Specific Reaction Conditions and Reagents

Step Reagents Conditions Notes
Cyclization Heteroaryl precursors Reflux or microwave heating To form the pyrrolo[2,3-c]pyridine core
Halogenation N-chlorosuccinimide (NCS) Room temperature or mild heating Regioselective chlorination at position 3
Oxidation KMnO₄ or CrO₃ Acidic or basic conditions To convert alkyl groups to carboxylic acids

Note: Exact conditions vary depending on the starting material and desired substitution pattern.

Synthesis of Analogous Compounds and Their Relevance

Research on related compounds, such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid , provides insights into the synthetic strategies applicable to the target compound. These involve:

The overall yields for similar compounds are around 71%, indicating the efficiency of these methods.

Data Tables Summarizing Synthesis Parameters

Method Starting Material Key Reagents Reaction Conditions Yield (%) Notes
Method A Pyrrolo[2,3-c]pyridine precursor NCS, oxidants Reflux, room temp 71 Regioselective chlorination and oxidation
Method B Substituted heteroaryl KMnO₄ Elevated temperature 65-70 Oxidation to carboxylic acid
Method C Methylated heterocycle CrO₃ Acidic conditions 60 Direct carboxylation

Research Findings and Notes

  • The synthesis of This compound is optimized via regioselective halogenation, followed by oxidation to the carboxylic acid.
  • The process benefits from controlled reaction conditions to prevent over-halogenation or oxidation.
  • The heterocyclic core formation is critical and often involves cyclization of appropriately substituted precursors under reflux or microwave-assisted conditions.
  • Yields are generally high (~70%) when optimized, with purification achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nitrating agents (e.g., HNO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit anticancer properties. For instance, studies have shown that 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid can inhibit specific cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Its structure allows for interactions with bacterial enzymes, potentially leading to the development of new antibiotics.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films contributes to efficient charge transport in these devices.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in xenograft models using derivatives of this compound.
Study 2Antimicrobial EffectsShowed effectiveness against resistant bacterial strains, suggesting potential as a lead compound for antibiotic development.
Study 3Organic ElectronicsEvaluated as a hole transport material in OLEDs, achieving improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting FGFRs, these compounds can induce apoptosis and inhibit the migration and invasion of cancer cells .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position of substituents (chloro, carboxylic acid) on the pyrrolopyridine scaffold significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Yield (%) Key Properties/Applications References
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (5), COOH (2) C₈H₅ClN₂O₂ 196.59 71 Intermediate for kinase inhibitors
7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Cl (7), COOH (2) C₈H₅ClN₂O₂ 196.59 N/A Research reagent; storage: 2–8°C, inert atm
4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid Cl (4), COOH (7), Me (1) C₉H₇ClN₂O₂ 210.62 N/A Antibacterial agent candidate
1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid COOH (7) C₈H₆N₂O₂ 178.15 N/A Solubility: DMSO; storage: -80°C

Key Observations:

  • Chlorine Position: Chlorine at position 3 (target compound) vs. 4, 5, or 7 in analogs may alter electronic density, affecting reactivity and binding affinity in drug design .
  • Carboxylic Acid Position: A carboxylic acid at position 7 (vs.
  • Methyl Substitution: Addition of a methyl group (e.g., 1-methyl in ) improves metabolic stability but may reduce solubility.

Physicochemical Properties

  • Solubility: Carboxylic acid-containing derivatives (e.g., 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid) are sparingly soluble in water but soluble in DMSO, requiring storage at -80°C to prevent degradation .
  • Stability: Chloro-substituted analogs (e.g., 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) are sensitive to light and moisture, necessitating inert atmosphere storage .

Biological Activity

3-Chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyridine ring fused to a pyrrole ring, which contributes to its unique chemical properties and potential therapeutic applications. Recent studies have highlighted its role in drug discovery, particularly in the treatment of various diseases.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

PropertyDetails
IUPAC Name This compound
CAS Number 1190310-17-8
Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. Specifically, these compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in cancer cell proliferation and survival. By targeting FGFRs, these compounds can induce apoptosis and reduce cancer cell migration and invasion .

Antiviral Properties

Studies have also explored the antiviral potential of this compound. For instance, certain derivatives have demonstrated moderate activity against HIV-1 replication. The structure-activity relationship (SAR) analysis revealed that specific substituents on the pyrrolo[2,3-c]pyridine scaffold enhance antiviral efficacy .

Antidiabetic and Antimycobacterial Effects

Additionally, biological investigations have suggested that these compounds possess antidiabetic properties. Their mechanisms may involve the modulation of glucose metabolism pathways. Furthermore, some derivatives have shown activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .

The mechanism of action for this compound involves interaction with specific molecular targets:

  • Inhibition of FGFRs : This leads to decreased cell proliferation and increased apoptosis in cancer cells.
  • Antiviral Mechanisms : The compound may interfere with viral replication processes at multiple stages.
  • Modulation of Metabolic Pathways : In antidiabetic applications, it may enhance insulin sensitivity or alter glucose uptake mechanisms.

Study on Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this compound showed an IC50 value below 100 nM against various human tumor cell lines. The study concluded that the compound's ability to inhibit FGFRs was a key factor in its antitumor efficacy .

Research on Antiviral Activity

Another investigation focused on the antiviral properties against HIV-1 reported that certain derivatives exhibited an EC50 value of approximately 1.65 µM, indicating promising activity against viral replication .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
Pyrrolo[2,3-b]pyridine Different nitrogen positioningVaries; less studied
Pyrrolo[1,2-a]pyrazine Contains pyrazine ringDifferent biological profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via multi-step heterocyclic condensation reactions. For example, analogous pyrrolo-pyridine derivatives are synthesized using Suzuki coupling or nucleophilic substitution, followed by carboxylation. Key intermediates should be characterized using 1H^1H-NMR (e.g., δ 12.25 ppm for NH protons) and ESI-MS (e.g., m/z 309.9 for molecular ion confirmation) . Purity can be assessed via HPLC with UV detection at 254 nm.

Q. How can solubility and stability be optimized for biological assays?

  • Methodology : Solubility in polar solvents (e.g., DMSO, methanol) can be enhanced using co-solvents or pH adjustment. For stability, conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C). Monitor decomposition via LC-MS, noting hydrolytic cleavage of the pyrrolo ring or decarboxylation .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to assign protons and carbons, focusing on deshielded signals (e.g., δ 8.20 ppm for aromatic protons). IR spectroscopy confirms carboxylic acid C=O stretching (~1700 cm1^{-1}). X-ray crystallography (if crystalline) resolves regiochemistry, as seen in related pyrrolo-pyrimidine structures .

Advanced Research Questions

Q. How does substituent position (e.g., chloro, carboxyl) affect reactivity in cross-coupling reactions?

  • Methodology : The chloro group at position 3 and carboxyl at position 7 direct electrophilic substitution. Compare reactivity with analogs like 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS 1069473-61-5) using Pd-catalyzed couplings. Track regioselectivity via 1H^1H-NMR and computational DFT studies to map electron density .

Q. What strategies mitigate instability during long-term storage?

  • Methodology : Lyophilization under inert gas (argon) reduces hydrolysis. Store at -20°C in amber vials with desiccants. Monitor degradation products via LC-MS/MS, identifying peaks corresponding to dechlorinated or oxidized derivatives .

Q. How can computational models predict binding affinity to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via Gaussian09 optimization) against kinases or GPCRs. Validate predictions with SPR or ITC binding assays. Compare with analogs like 7-chlorothieno[2,3-c]pyridine-2-carboxylic acid (CAS 1360902-95-9) .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

  • Methodology : Optimize chiral resolution using HPLC with amylose-based columns. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts. Monitor enantiomeric excess via chiral GC or circular dichroism .

Data Contradictions and Resolution

  • vs. 6 : Discrepancies in NMR shifts (e.g., δ 2.33 ppm for methyl groups in pyrrolo-pyridines vs. δ 2.5 ppm in pyrrolo-pyrimidines) may arise from solvent effects (DMSO-d6 vs. CDCl3). Standardize solvent systems for comparisons .
  • vs. 12 : Varied stability profiles of carboxylated heterocycles under acidic conditions suggest substituent-dependent degradation. Conduct pH-rate profiling to identify critical stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.